Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate
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Overview
Description
Di-tert-butyl 6-methyl-2,5,8-triazaspiro[35]nonane-2,8-dicarboxylate is a complex organic compound with the molecular formula C16H29N3O4 It is characterized by its unique spirocyclic structure, which includes a triazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 6-methyl-2,5,8-triazaspiro[35]nonane-2,8-dicarboxylate typically involves multiple steps One common method includes the reaction of tert-butylamine with a suitable precursor to form the triazaspiro nonane coreThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles, often under solvent-free or aqueous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate: This compound has a similar spirocyclic structure but differs in the number of nitrogen atoms and the position of the ester groups.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound has a similar tert-butyl group but differs in its aromatic structure and functional groups.
2,6-Di-tert-butylpyridine: This compound has a similar tert-butyl group but differs in its pyridine ring structure.
Uniqueness
Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H31N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ditert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate |
InChI |
InChI=1S/C17H31N3O4/c1-12-8-19(13(21)23-15(2,3)4)9-17(18-12)10-20(11-17)14(22)24-16(5,6)7/h12,18H,8-11H2,1-7H3 |
InChI Key |
ZBNZKXWZZRLUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2(N1)CN(C2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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